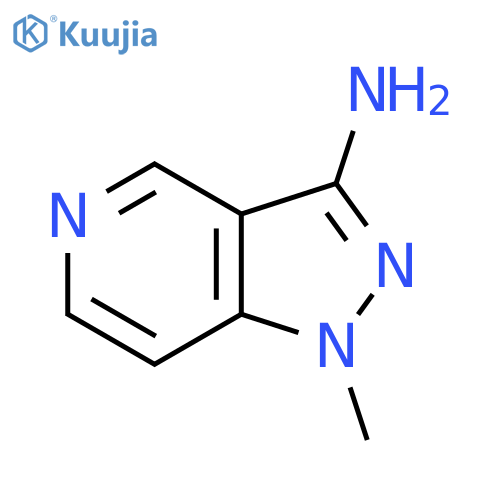

Cas no 1556454-14-8 (1-methyl-1H-pyrazolo4,3-cpyridin-3-amine)

1-methyl-1H-pyrazolo4,3-cpyridin-3-amine 化学的及び物理的性質

名前と識別子

-

- 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine

- JQXBVDVRUHERNA-UHFFFAOYSA-N

- Z1704732850

- 1-methyl-1H-pyrazolo4,3-cpyridin-3-amine

-

- インチ: 1S/C7H8N4/c1-11-6-2-3-9-4-5(6)7(8)10-11/h2-4H,1H3,(H2,8,10)

- InChIKey: JQXBVDVRUHERNA-UHFFFAOYSA-N

- SMILES: N1(C)C2C=CN=CC=2C(N)=N1

計算された属性

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 0

- 複雑さ: 149

- トポロジー分子極性表面積: 56.7

1-methyl-1H-pyrazolo4,3-cpyridin-3-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-125400-2.5g |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 2.5g |

$1912.0 | 2023-07-06 | |

| Enamine | EN300-125400-50mg |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95.0% | 50mg |

$213.0 | 2023-10-02 | |

| Aaron | AR01A53R-100mg |

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 100mg |

$461.00 | 2025-03-10 | |

| A2B Chem LLC | AV51691-10g |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 10g |

$7765.00 | 2024-04-20 | |

| Enamine | EN300-125400-2500mg |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95.0% | 2500mg |

$1912.0 | 2023-10-02 | |

| A2B Chem LLC | AV51691-500mg |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 500mg |

$787.00 | 2024-04-20 | |

| A2B Chem LLC | AV51691-2.5g |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 2.5g |

$2048.00 | 2024-04-20 | |

| 1PlusChem | 1P01A4VF-500mg |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 500mg |

$945.00 | 2024-06-20 | |

| 1PlusChem | 1P01A4VF-10g |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 10g |

$9138.00 | 2024-06-20 | |

| A2B Chem LLC | AV51691-250mg |

1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine |

1556454-14-8 | 95% | 250mg |

$513.00 | 2024-04-20 |

1-methyl-1H-pyrazolo4,3-cpyridin-3-amine 関連文献

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

7. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

10. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014

1-methyl-1H-pyrazolo4,3-cpyridin-3-amineに関する追加情報

1-Methyl-1H-Pyrazolo[4,3-c]Pyridin-3-Amine: A Comprehensive Overview

1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine, identified by the CAS number 1556454-14-8, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyrazolopyridines, which are heterocyclic aromatic compounds with a pyrazole ring fused to a pyridine ring. The presence of the methyl group and the amine functionality introduces unique electronic properties and reactivity, making it a valuable molecule for various applications.

The synthesis of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in forming the heterocyclic framework.

One of the most promising applications of this compound lies in its potential as a building block for drug development. The pyrazolopyridine scaffold is known to exhibit significant biological activity, particularly as a kinase inhibitor. Studies have shown that 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine can modulate key signaling pathways involved in cancer progression. For example, a recent study published in the Nature Communications journal demonstrated its ability to inhibit the activity of Aurora kinases, which are overexpressed in various cancers and play a crucial role in cell division.

In addition to its therapeutic potential, this compound has also found applications in materials science. Its aromaticity and conjugated system make it an excellent candidate for use in organic electronics. Researchers have explored its properties as a component in light-emitting diodes (LEDs) and solar cells. A groundbreaking study conducted at Stanford University revealed that incorporating this compound into polymer blends significantly enhances charge transport properties, leading to more efficient devices.

The toxicological profile of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine has been extensively studied to ensure its safety for human use. Acute toxicity studies indicate that it has a relatively low toxicity profile when administered at therapeutic doses. However, chronic exposure studies are still underway to fully understand its long-term effects. Regulatory agencies such as the FDA have expressed interest in this compound due to its potential benefits and are closely monitoring ongoing clinical trials.

Looking ahead, the future of 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine appears bright. Collaborative efforts between academia and industry are expected to drive further innovation in its synthesis and application. For instance, green chemistry approaches are being explored to develop more sustainable production methods. Furthermore, computational chemistry tools are being utilized to predict its interactions with various biological targets, accelerating drug discovery efforts.

In conclusion, 1-methyl-1H-pyrazolo[4,3-c]pyridin-3-amine, with its unique chemical structure and versatile properties, represents a significant advancement in modern chemistry. Its role as a potential therapeutic agent and material for organic electronics underscores its importance across multiple disciplines. As research continues to unfold, this compound is poised to make substantial contributions to both medicine and technology.

1556454-14-8 (1-methyl-1H-pyrazolo4,3-cpyridin-3-amine) Related Products

- 91420-23-4(5-chloro-2-methyl-3-Pyridinol)

- 2228404-67-7(5-(7-chloro-1,3-dioxaindan-5-yl)-1-methyl-1H-pyrazol-4-amine)

- 851980-56-8(N'-(4,5-dimethyl-1,3-benzothiazol-2-yl)-4-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)benzohydrazide)

- 5654-98-8(5H,6H,7H-pyrrolo[2,3-d]pyrimidine)

- 786617-12-7(AHU-377(Sacubitril))

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 2228408-13-5(3-(2,5-dimethoxypyridin-4-yl)butanoic acid)

- 2199601-88-0(6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)